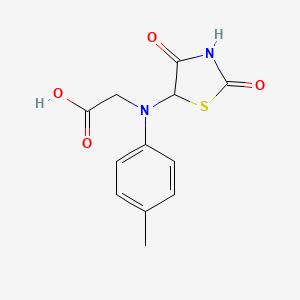

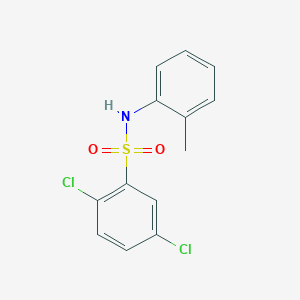

N-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound likely falls under the broad category of thiazolidine derivatives, which are of significant interest in the field of organic chemistry and medicinal research due to their diverse biological activities and their use in various synthetic applications. Thiazolidine and its derivatives are pivotal in synthesizing amino acids, peptides, and various heterocyclic compounds, serving as key intermediates in the development of pharmaceuticals and bioactive molecules.

Synthesis Analysis

Thiazolidine derivatives are synthesized through various methods, including the condensation of amino acids with aldehydes or ketones, cyclization reactions involving thiol and amino groups, and the modification of existing thiazolidine frameworks. For instance, novel 2-thioxo-thiazolidin-4-ones have been synthesized from amino acids like L-tyrosine, DL-phenylalanine, and glycine, showcasing the versatility of thiazolidine synthesis methods (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a thiazolidine ring, which can be substituted at various positions to alter the compound's physical and chemical properties. The X-ray crystallography and spectroscopic methods, such as NMR and IR, are instrumental in elucidating these structures. For example, studies have demonstrated the synthesis and structural analysis of thiazolidine derivatives, revealing insights into their conformation and electronic properties (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiazolidine derivatives engage in various chemical reactions, including alkylation, acylation, and condensation, allowing for the functionalization and diversification of the thiazolidine core. These reactions are pivotal for the synthesis of complex molecules and pharmaceuticals. For example, the conversion of N-terminal amino groups in amino acids to substituted 2-thioxo-thiazolidine-4-ones illustrates the reactivity and versatility of these compounds in synthetic chemistry (Kumar et al., 2012).

Propiedades

IUPAC Name |

2-(N-(2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-7-2-4-8(5-3-7)14(6-9(15)16)11-10(17)13-12(18)19-11/h2-5,11H,6H2,1H3,(H,15,16)(H,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHNVKMHIPKMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)C2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)

![(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5515628.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine](/img/structure/B5515637.png)

![3-ethyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5515653.png)

![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5515660.png)

![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)

![1-(2-biphenylyl)-5-methyl-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5515669.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)

![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)